Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl protecting group, a cyclopropyl ring, and a 4-fluorophenylmethyl substituent. The tert-butyl group enhances stability against hydrolysis, while the fluorinated aromatic ring may influence lipophilicity and target binding .
Properties
IUPAC Name |
tert-butyl N-[1-[cyclopropyl-[(4-fluorophenyl)methyl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-12(20-17(23)24-18(2,3)4)16(22)21(15-9-10-15)11-13-5-7-14(19)8-6-13/h5-8,12,15H,9-11H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKJVDROVEYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine, followed by coupling with cyclopropyl and 4-fluorophenyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications
The target compound’s unique combination of cyclopropane rigidity, fluorinated aromaticity, and stereochemical precision positions it as a promising scaffold for drug discovery. However, analogues with simplified alkyl chains (e.g., CAS 1334146-59-6) may offer advantages in synthetic scalability, while heterocyclic variants (e.g., CAS 1173665-17-2) could diversify biological activity. Further studies on hydrolysis kinetics and target binding assays are needed to validate these hypotheses .
Biological Activity
Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : C14H18FNO2
- CAS Number : 1255574-58-3
The compound features a tert-butyl carbamate moiety linked to a cyclopropyl group and a 4-fluorophenyl substituent, which may influence its biological activity through specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been studied for:
- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes, which can be critical in treating diseases where these enzymes play a role.
- Receptor Binding : Its structure allows it to bind effectively to certain receptors, modulating their activity and influencing physiological responses.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that modifications in the carbamate structure can enhance antibacterial efficacy against resistant strains of bacteria.
2. Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with cell survival.
3. Neuroprotective Effects
The compound has also been evaluated for neuroprotective activities. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further studies in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported on the synthesis of various carbamate derivatives, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Tert-butyl N-[(1S)-...] | 7 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In a study focusing on the anticancer properties, researchers evaluated the effect of tert-butyl N-[(1S)-...] on human cancer cell lines. The compound demonstrated an IC50 value of approximately 15 µM against breast cancer cells, indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
